molecular formula C9H17NO5 B12638645 (2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal CAS No. 921935-23-1

(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal

Cat. No.: B12638645
CAS No.: 921935-23-1
M. Wt: 219.23 g/mol
InChI Key: UTGMWDHEXUVWOH-YUMQZZPRSA-N
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Description

(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal is an organic compound characterized by its unique structural features It contains an ethyl group, two methoxy groups, and a nitromethyl group attached to a butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal typically involves multi-step organic reactions. One common approach is the condensation of an appropriate aldehyde with a nitroalkane under basic conditions, followed by selective reduction and protection of functional groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions involving the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The nitro group can participate in redox reactions, while the methoxy groups may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)pentanal: Similar structure with an additional carbon in the backbone.

    (2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)hexanal: Similar structure with two additional carbons in the backbone.

Uniqueness

(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal is unique due to its specific stereochemistry and functional group arrangement

Properties

CAS No.

921935-23-1

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal

InChI

InChI=1S/C9H17NO5/c1-4-7(6-11)8(5-10(12)13)9(14-2)15-3/h6-9H,4-5H2,1-3H3/t7-,8-/m0/s1

InChI Key

UTGMWDHEXUVWOH-YUMQZZPRSA-N

Isomeric SMILES

CC[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC

Canonical SMILES

CCC(C=O)C(C[N+](=O)[O-])C(OC)OC

Origin of Product

United States

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